molecular formula C20H20FN3O3S2 B12219324 4-tert-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

4-tert-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B12219324
M. Wt: 433.5 g/mol
InChI Key: QMDWPIDKHIDXHJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a tert-butyl group, a fluorobenzyl sulfonyl group, and a benzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Sulfonyl Group: The fluorobenzyl sulfonyl group can be introduced via sulfonylation reactions, where a fluorobenzyl halide reacts with a sulfonyl chloride in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride or benzamide under suitable conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole moiety present in this compound is known for a wide range of biological activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit properties such as:

  • Anticancer Activity : Several studies have reported that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis .
  • Anticonvulsant Properties : Compounds with the thiadiazole scaffold have shown efficacy in treating epilepsy. For instance, modifications of the thiadiazole structure have resulted in compounds with significant anticonvulsant activity in animal models .
  • Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by modulating inflammatory pathways .

Case Study 1: Anticonvulsant Activity

A study investigating various 1,3,4-thiadiazole derivatives found that specific modifications led to enhanced anticonvulsant activity. In particular, a derivative similar to 4-tert-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide was tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The compound exhibited a protective effect against seizures at doses lower than traditional anticonvulsants like valproic acid .

Case Study 2: Anticancer Properties

In another research effort focused on anticancer applications, a series of thiadiazole derivatives were synthesized and evaluated against various cancer cell lines. The results indicated that compounds bearing similar functional groups to those in this compound showed significant cytotoxicity against breast and lung cancer cells. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorobenzyl sulfonyl group suggests potential interactions with hydrophobic pockets in proteins, while the thiadiazole ring may participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
  • 4-tert-butyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

The unique combination of the tert-butyl group, fluorobenzyl sulfonyl group, and benzamide moiety in 4-tert-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide provides distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

4-tert-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound belonging to the class of thiadiazoles. Its unique structure incorporates a tert-butyl group, a fluorobenzyl sulfonyl moiety, and a benzamide fragment, which collectively contribute to its diverse biological activities. This article explores the biological activity of this compound, including its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FN3O3S2, with a molecular weight of 433.5 g/mol. The presence of the thiadiazole ring and sulfonyl group enhances its chemical reactivity and biological interactions.

Biological Activities

Research indicates that compounds containing the thiadiazole moiety exhibit a broad spectrum of biological activities. Specifically, this compound has demonstrated potential in the following areas:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antibacterial properties. The compound's interaction with bacterial cell membranes may disrupt their integrity.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For example, derivatives similar to this compound have shown effectiveness against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
  • Anti-inflammatory Effects : The sulfonamide group in the structure is associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways. For instance, it could inhibit protein kinases or other targets critical for tumor growth .
  • Interaction with Biological Targets : The structural components allow for interaction with proteins involved in signaling pathways associated with cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity. Below is a table summarizing some related compounds:

Compound NameStructural FeaturesUnique Properties
4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamideChlorobenzyl sulfonyl groupVarying biological activity due to chlorine substitution
4-tert-butyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamideMethylbenzyl sulfonyl groupPotentially altered lipophilicity and reactivity
4-tert-butyl-N-{5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl}benzamideMethoxy group substitutionEnhanced solubility and bioavailability

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

  • Anticancer Study : A study involving various thiadiazole derivatives demonstrated that compounds with similar structural features significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cell lines .
  • Antimicrobial Evaluation : Research on related compounds indicated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing the potential of thiadiazoles as antimicrobial agents .

Properties

Molecular Formula

C20H20FN3O3S2

Molecular Weight

433.5 g/mol

IUPAC Name

4-tert-butyl-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20FN3O3S2/c1-20(2,3)15-8-6-14(7-9-15)17(25)22-18-23-24-19(28-18)29(26,27)12-13-4-10-16(21)11-5-13/h4-11H,12H2,1-3H3,(H,22,23,25)

InChI Key

QMDWPIDKHIDXHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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